6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Description
6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H15Cl2N3OS2 and its molecular weight is 448.38. The purity is usually 95%.
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Scientific Research Applications
Stereoisomerization in Human Constitutive Androstane Receptor Agonists
One research application of a similar compound, CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime), involves its role as a human constitutive androstane receptor (hCAR) agonist. This receptor is crucial for hepatic xenobiotic metabolism. The study explored the E/Z stereoisomerization of CITCO, which affects its stability and therapeutic potential (Diethelm-Varela et al., 2020).
Electrophilic Substitution in Imidazo[2,1-b]thiazoles
Research on a range of imidazo[2,1-b]thiazoles, including those with substituents at position 6, has been conducted to study electrophilic substitution at position 5. This includes exploring acid-catalyzed deuteriation and bromination, which are fundamental reactions in organic chemistry and important for understanding the reactivity of these compounds (O'daly et al., 1991).
Synthesis and Biological Evaluation of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Another study focuses on synthesizing and evaluating a new series of 2-(imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-1H-benzimidazole derivatives for their potential anti-tuberculosis, antibacterial, antifungal, and antioxidant activities. This research highlights the medicinal chemistry applications of imidazo[2,1-b]thiazole derivatives (Ramprasad et al., 2015).
Herbicidal Activity of Imidazo[2,1-b]thiazole Derivatives
A series of imidazo[2,1-b]thiazole derivatives have been prepared and tested as potential herbicides. These compounds were found to be effective in various conditions such as paddy field treatment, sand, and water culture, demonstrating the agricultural applications of these compounds (Andreani et al., 1991).
Antitumor Potential of Imidazo[2,1-b]thiazoles
Research has also been conducted on the antitumor activity of guanylhydrazones derived from imidazo[2,1-b]thiazoles. These compounds have shown promise in inhibiting complex III of the mitochondrial respiratory chain and inducing apoptosis in cancer cell lines, underscoring their potential in cancer therapy (Andreani et al., 2005).
Crystal Structure Analysis
The crystal and molecular structure of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, have been described. These studies provide valuable information on the structural aspects of these compounds, which is crucial for understanding their chemical and biological properties (Banu et al., 2010).
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS2/c1-13-5-7-14(8-6-13)28-19-18(25-9-10-27-20(25)24-19)11-23-26-12-15-16(21)3-2-4-17(15)22/h2-11H,12H2,1H3/b23-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHVJNHWSDZDP-FOKLQQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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